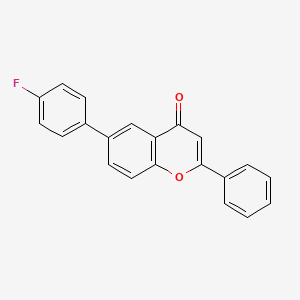

6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

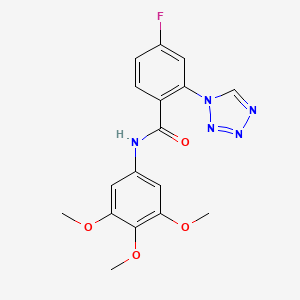

6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the final flavonoid structure.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

6-(4-Fluorphenyl)-2-phenyl-4H-1-benzopyran-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroflavonoiden führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators erzielt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise Chinone ergeben, während die Reduktion Dihydroflavonoide erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.

Biologie: Die Verbindung weist antioxidative und entzündungshemmende Eigenschaften auf, was sie zu einem Kandidaten für die Untersuchung zellulärer Prozesse und Krankheitsmechanismen macht.

Medizin: Ihre potenziellen therapeutischen Wirkungen werden zur Behandlung von Erkrankungen wie Krebs und Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen optischen und elektronischen Eigenschaften eingesetzt werden.

5. Wirkmechanismus

Die biologischen Wirkungen von 6-(4-Fluorphenyl)-2-phenyl-4H-1-benzopyran-4-on werden hauptsächlich auf seine Fähigkeit zurückgeführt, mit verschiedenen molekularen Zielstrukturen und Signalwegen zu interagieren. Es kann die Aktivität von Enzymen, Rezeptoren und Signalwegen modulieren, die an oxidativem Stress, Entzündungen und Zellproliferation beteiligt sind. Das Vorhandensein des Fluoratoms erhöht seine Bindungsaffinität und Spezifität für diese Zielstrukturen.

Wirkmechanismus

The biological effects of 6-(4-Fluorophenyl)-2-phenyl-4H-1-benzopyran-4-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-(4-Chlorphenyl)-2-phenyl-4H-1-benzopyran-4-on

- 6-(4-Methylphenyl)-2-phenyl-4H-1-benzopyran-4-on

- 6-(4-Methoxyphenyl)-2-phenyl-4H-1-benzopyran-4-on

Einzigartigkeit

Das Vorhandensein des Fluoratoms in 6-(4-Fluorphenyl)-2-phenyl-4H-1-benzopyran-4-on unterscheidet es von anderen ähnlichen Verbindungen. Fluor kann die elektronischen Eigenschaften der Verbindung deutlich verändern, wodurch ihre Stabilität, Lipophilie und biologische Aktivität verbessert werden. Dies macht es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

920286-93-7 |

|---|---|

Molekularformel |

C21H13FO2 |

Molekulargewicht |

316.3 g/mol |

IUPAC-Name |

6-(4-fluorophenyl)-2-phenylchromen-4-one |

InChI |

InChI=1S/C21H13FO2/c22-17-9-6-14(7-10-17)16-8-11-20-18(12-16)19(23)13-21(24-20)15-4-2-1-3-5-15/h1-13H |

InChI-Schlüssel |

WSVQSCPATULGSQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)

![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)

![[(2,5-Dinonyl-1,4-phenylene)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12630004.png)